3-Hydroxy-6-methoxy-3-(trifluoromethyl)indolin-2-one
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Overview
Description
3-Hydroxy-6-methoxy-3-(trifluoromethyl)indolin-2-one is a compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 3-Hydroxy-6-methoxy-3-(trifluoromethyl)indolin-2-one typically involves the alkylation of isatin with alkyl bromide using sodium hydride as a base in DMF solvent. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-Hydroxy-6-methoxy-3-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can yield hydroxyindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
3-Hydroxy-6-methoxy-3-(trifluoromethyl)indolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Its derivatives are studied for their interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methoxy-3-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological activity being studied, but they generally include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 3-Hydroxy-6-methoxy-3-(trifluoromethyl)indolin-2-one include other indole derivatives such as:
- 3-Hydroxy-3-(trifluoromethyl)indolin-2-one
- 6-Methoxy-3-(trifluoromethyl)indolin-2-one
- 3-Hydroxy-6-methoxyindolin-2-one These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities and chemical properties. The presence of the trifluoromethyl group in this compound makes it unique by enhancing its stability and binding affinity .
Properties
Molecular Formula |
C10H8F3NO3 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
3-hydroxy-6-methoxy-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C10H8F3NO3/c1-17-5-2-3-6-7(4-5)14-8(15)9(6,16)10(11,12)13/h2-4,16H,1H3,(H,14,15) |
InChI Key |
AAHPNAKRMUIZCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=O)N2)(C(F)(F)F)O |
Origin of Product |
United States |
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